

# Development of an analytical method for Methyl Cedryl Ketone in environmental samples

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## Compound of Interest

Compound Name: Methyl Cedryl Ketone

Cat. No.: B15599395

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An Application Note for the Determination of **Methyl Cedryl Ketone** in Environmental Samples using Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry

## Introduction

**Methyl Cedryl Ketone** (MCK), also known as Acetyl Cedrene, is a synthetic fragrance ingredient widely used in perfumes, cosmetics, soaps, and detergents.[1][2] Due to its extensive use and subsequent release into the environment through wastewater and other pathways, there is a growing need to monitor its presence in various environmental compartments. MCK is a semi-volatile organic compound (SVOC) with a woody and ambery character.[1] Its physicochemical properties, such as being insoluble in water and having a relatively high boiling point, influence its environmental fate and the analytical approaches required for its quantification.[2]

This application note details a robust and sensitive analytical method for the quantification of **Methyl Cedryl Ketone** in water, soil, and air samples. The protocol utilizes Solid-Phase Extraction (SPE) for aqueous samples and solvent extraction for solid and air sampling media, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is intended for use by researchers, environmental scientists, and professionals in the fragrance and drug development industries.

## Physicochemical Properties of Methyl Cedryl Ketone

A summary of the key physicochemical properties of **Methyl Cedryl Ketone** is presented in Table 1. This information is crucial for the development of an effective analytical method.

Property	Value	Reference
Chemical Name	1-[(1R,2R,5S,7R)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.0 <sup>1,5</sup> ]undec-8-enyl]ethanone	[3]
Synonyms	Acetyl Cedrene, Vertofix	[1]
CAS Number	32388-55-9	[3]
Molecular Formula	C <sub>17</sub> H <sub>26</sub> O	[3]
Molecular Weight	246.39 g/mol	[1]
Appearance	Oily liquid, yellow to brown	[3]
Boiling Point	272 °C	[3]
Solubility	Insoluble in water; Soluble in ethanol	[2]

## Analytical Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the described analytical method. These values are based on typical performance for the analysis of similar semi-volatile fragrance compounds.

Parameter	Water	Soil	Air
Limit of Detection (LOD)	0.5 ng/L	0.1 µg/kg	0.2 ng/m <sup>3</sup>
Limit of Quantification (LOQ)	1.5 ng/L	0.3 µg/kg	0.6 ng/m <sup>3</sup>
Linearity (R <sup>2</sup> )	>0.995	>0.995	>0.995
Recovery (%)	85-110%	80-115%	90-105%
Precision (RSD%)	<15%	<15%	<15%

## Experimental Protocols

### Sample Collection and Preservation

- **Water Samples:** Collect water samples in 1-liter amber glass bottles that have been pre-cleaned.<sup>[4]</sup> Preserve the samples by cooling to 4°C and storing them in the dark.<sup>[4]</sup> It is recommended to extract the samples within 7 days of collection.<sup>[4]</sup>
- **Soil and Sediment Samples:** Collect soil and sediment samples in wide-mouthed amber glass jars. Store the samples at 4°C and in the dark to minimize degradation of the analyte. Extraction should ideally be performed within 7 days.
- **Air Samples:** Draw a known volume of air (e.g., 100-500 L) through a sorbent tube packed with XAD-2 resin at a flow rate of 1-2 L/min. After sampling, seal the tubes and store them at 4°C until extraction.

### Sample Preparation

#### 2.1 Water Samples: Solid-Phase Extraction (SPE)

- **Cartridge Conditioning:** Condition a 500 mg/6 mL divinylbenzene-polydimethylsiloxane (DVB-PDMS) SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and 5 mL of deionized water.
- **Sample Loading:** Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

- Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
- Drying: Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
- Elution: Elute the retained MCK from the cartridge with 10 mL of ethyl acetate.
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard before GC-MS analysis.

## 2.2 Soil and Sediment Samples: Pressurized Liquid Extraction (PLE)

- Sample Preparation: Homogenize the soil sample and weigh approximately 10 g into a PLE cell. Mix the sample with diatomaceous earth.
- Extraction: Perform pressurized liquid extraction using dichloromethane as the solvent at 100°C and 1500 psi.
- Concentration and Cleanup: Concentrate the extract to 1 mL. If necessary, perform a cleanup step using a silica gel column to remove interferences.
- Internal Standard: Add an internal standard to the final extract before GC-MS analysis.

## 2.3 Air Samples: Solvent Desorption

- Desorption: Transfer the XAD-2 resin from the sorbent tube to a glass vial.
- Extraction: Add 5 mL of dichloromethane and sonicate for 15 minutes.
- Concentration: Carefully transfer the solvent to a clean vial and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
- Internal Standard: Spike the final extract with an internal standard prior to GC-MS analysis.

## GC-MS Analysis

The following table outlines the recommended GC-MS parameters for the analysis of **Methyl Cedryl Ketone**.

Parameter	Setting
Gas Chromatograph	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
GC Column	HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Injector Temperature	280°C
Injection Volume	1 µL (splitless mode)
Oven Temperature Program	Initial temperature 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)
MS Transfer Line Temp.	280°C
Ion Source Temperature	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantification Ion	m/z 203
Confirmation Ions	m/z 189, 246

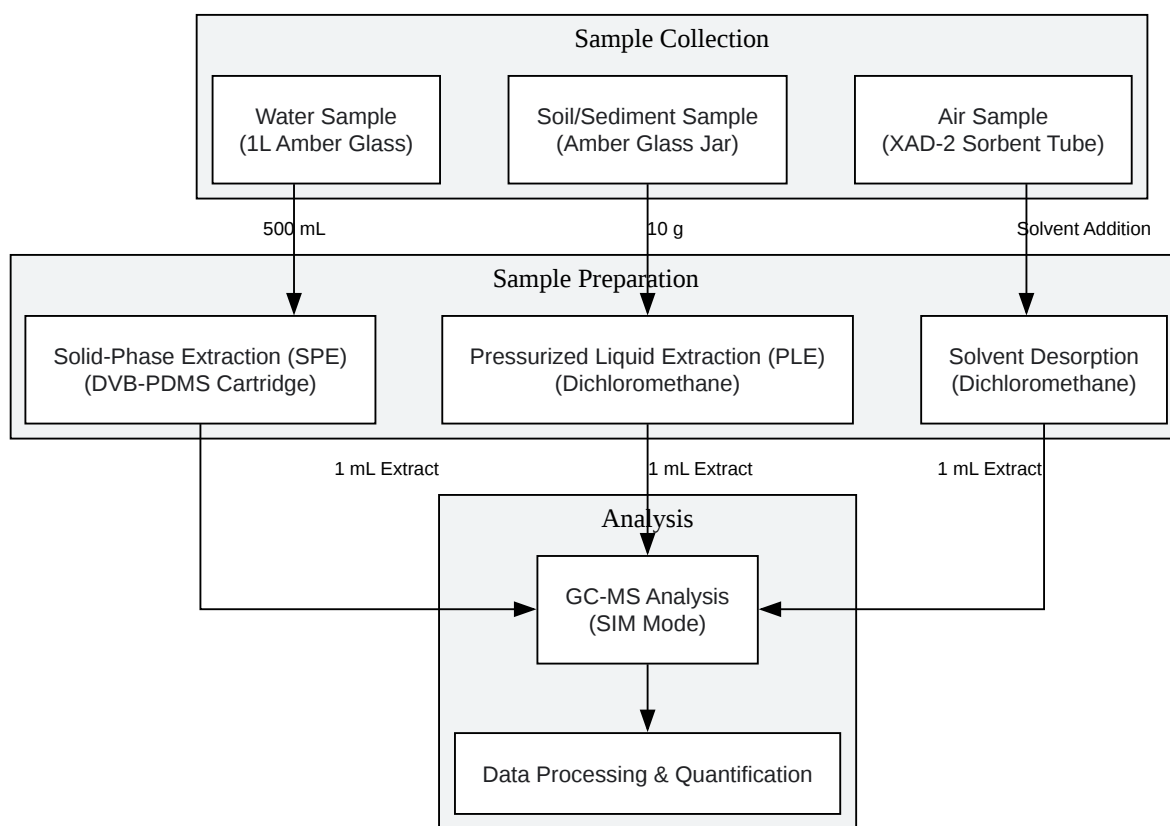
## Quality Control

To ensure the reliability of the results, a rigorous quality control protocol should be followed, in line with guidelines such as EPA Method 8270.[3][5] This includes:

- **Method Blanks:** Analyze a method blank with each batch of samples to check for contamination.
- **Matrix Spikes:** Spike a sample with a known concentration of MCK to assess matrix effects and recovery.
- **Laboratory Control Samples:** Analyze a laboratory control sample with a certified reference material to verify the accuracy of the method.

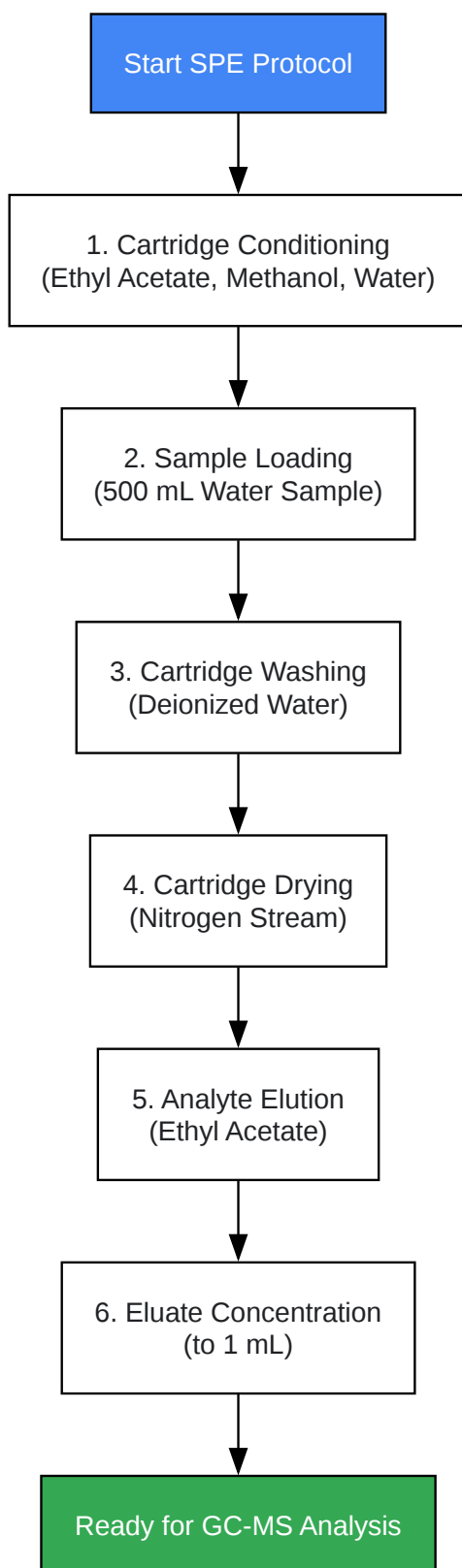
- Internal Standards: Use an appropriate internal standard (e.g., d10-anthracene) to correct for variations in extraction efficiency and instrument response.
- Certified Reference Materials: Utilize certified reference materials of fragrance compounds for method validation and ongoing quality assurance.[6][7]

## Diagrams



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Caption: Overall experimental workflow from sample collection to data analysis.



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Caption: Step-by-step protocol for Solid-Phase Extraction (SPE) of water samples.

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